molecular formula C14H28ClNO2 B13991144 trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride CAS No. 28657-04-7

trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride

Cat. No.: B13991144
CAS No.: 28657-04-7
M. Wt: 277.83 g/mol
InChI Key: RLRVXATWFDDCDU-UHFFFAOYSA-N
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Description

trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride: is a chemical compound with a complex structure, often used in various scientific and industrial applications

Preparation Methods

The synthesis of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves several steps. One common method starts with trans-4-methylcyclohexanecarboxylic acid as the raw material. The process includes a rearrangement reaction with sodium azide to generate isocyanate, which is then hydrolyzed to obtain trans-4-methylcyclohexylamine . This method is advantageous as it avoids the use of hazardous materials and does not require high temperature or pressure, making it suitable for industrial production.

Chemical Reactions Analysis

trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Common reducing agents can be used to reduce the compound, altering its chemical structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of fine chemicals and other industrial products.

Mechanism of Action

The mechanism of action of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

When compared to similar compounds, trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:

These compounds share some similarities in their chemical structure but differ in their specific applications and properties.

Properties

CAS No.

28657-04-7

Molecular Formula

C14H28ClNO2

Molecular Weight

277.83 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-methylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H27NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h12-13H,4-11H2,1-3H3;1H

InChI Key

RLRVXATWFDDCDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1CCC(CC1)C.Cl

Origin of Product

United States

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